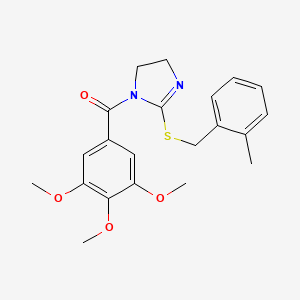

![molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3](/img/structure/B2503856.png)

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a nitrophenyl group, such as the one in your query, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring.

Synthesis Analysis

The synthesis of nitrophenyl compounds often involves the nitration of benzene or substituted benzenes . This is typically achieved using a mixture of nitric and sulfuric acids.Molecular Structure Analysis

The molecular structure of nitrophenyl compounds is characterized by a benzene ring with a nitro group attached. The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis

Nitrophenyl compounds can undergo a variety of chemical reactions, including reduction to amines, and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds depend on their exact structure. Generally, these compounds are solid at room temperature and have relatively high melting points .Scientific Research Applications

Redox-Denitration Reactions

- Application in Redox-Denitration Reactions: A study by Rees and Tsoi (2000) explored the redox-denitration reactions of aromatic nitro compounds, which can be relevant for the compound . The research discussed the transformation of nitro compounds under specific conditions, indicating a potential application in organic synthesis or chemical reactions involving nitrophenyl groups (Rees & Tsoi, 2000).

Synthesis and Crystal Structure Analysis

- Synthesis and Structural Studies: Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a compound with a similar nitrophenyl group. Their work can provide insights into the potential applications in crystallography and molecular modeling for the compound of interest (Al-Hourani et al., 2016).

Biodegradation Studies

- Biodegradation Research: Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to the one . This research could suggest potential environmental or bioremediation applications for the compound (Bhushan et al., 2000).

Photoassisted Fenton Reaction

- Role in Photoassisted Fenton Reaction: Pignatello and Sun (1995) explored the use of similar compounds in the photoassisted Fenton reaction, a process that could be relevant for environmental remediation or organic compound degradation (Pignatello & Sun, 1995).

Synthesis of New Chemical Derivatives

- Synthetic Applications: Dotsenko et al. (2019) discussed the synthesis of new chemical derivatives from compounds with similar structural features, indicating potential applications in drug precursor synthesis or as ligands in various chemical reactions (Dotsenko et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXVIFYCMLLURE-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)